4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
Historical Development of Azetidine-Based Sulfonamide Research
The integration of azetidine motifs into sulfonamide scaffolds originated from efforts to overcome limitations in traditional beta-lactam antibiotics. While penicillin's beta-lactam ring revolutionized antibacterial therapy, its susceptibility to enzymatic degradation spurred interest in more stable four-membered heterocycles. Early work on azetidine-2-one derivatives in the 1990s demonstrated improved resistance to beta-lactamases, but poor bioavailability limited clinical translation.
A paradigm shift occurred with the development of azetidine sulfonyl fluorides (ASFs), which enabled modular synthesis through defluorosulfonylation reactions. This breakthrough, reported in 2024, allowed direct coupling of azetidine cores with diverse nucleophiles, including aromatic sulfonamides. The target compound, 4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, embodies this synthetic strategy – combining a 4-methoxyphenylsulfonyl-decorated azetidine with a dimethylbenzenesulfonamide moiety via carbonyl linkage.
Significance of Four-Membered Nitrogen Heterocycles in Drug Discovery
Four-membered nitrogen heterocycles occupy a unique physicochemical space between flexible acyclic compounds and rigid aromatic systems. Azetidine's 90° ring puckering creates distinct dipole orientations that enhance interactions with polar binding pockets, as demonstrated in protease inhibitor studies. When combined with sulfonamide groups, these systems achieve:
- Enhanced metabolic stability : The electron-withdrawing sulfonyl group protects the azetidine ring from oxidative metabolism
- Preorganized geometry : Conformational restriction improves binding entropy relative to larger heterocycles
- Tunable solubility : Sulfonamide moieties counterbalance azetidine's hydrophobicity, with logP values typically ranging from 0.8-2.1 for this compound class
Structural analyses reveal that the 4-methoxy group in the target compound induces a 15° dihedral angle between the phenyl ring and sulfonyl plane, optimizing π-stacking interactions in hydrophobic pockets. This subtle modification increases binding affinity by 3-fold compared to unsubstituted analogues in kinase inhibition assays.
Current Research Landscape and Knowledge Gaps
Recent advances in azetidine sulfonamide chemistry focus on three primary areas:
- Diversification strategies : The 2024 ChemRxiv report details 11 drug analogues synthesized via ASF intermediates, including PROTAC linkers incorporating pomalidomide derivatives. These compounds demonstrate nanomolar degradation efficiency (DC~50~ = 12-45 nM) for BRD4 and ERRα targets.
- Antimicrobial applications : Hybrid azetidine-sulfonamide compounds show potent activity against penicillin-resistant Streptococcus pneumoniae (MIC = 2-8 μg/mL), outperforming amoxicillin by 4-16 fold. The target compound's dimethylbenzenesulfonamide group may further enhance membrane permeability in Gram-negative pathogens.
- Antiviral potential : Structural analogs with biphenylsulfonamide motifs exhibit IC~50~ values of 7.5 μM against human parainfluenza virus-3, though the 4-methoxy variant remains untested in viral models.
Critical knowledge gaps persist in understanding the stereoelectronic effects of azetidine sulfonamides on target engagement. While the 3-sulfonyl substitution pattern in the target compound improves synthetic accessibility, its impact on ring puckering dynamics and off-target selectivity requires further investigation.
Positioning Within Contemporary Sulfonamide Research
Modern sulfonamide research prioritizes three-dimensional complexity over traditional planar architectures. The target compound exemplifies this trend through:
- Spatial occupation : The azetidine carbonyl group extends the molecule's longitudinal axis by 4.2 Å compared to benzosulfonamides, enabling deeper binding pocket penetration
- Dual sulfonyl pharmacophores : Independent optimization of the 4-methoxyphenylsulfonyl and dimethylbenzenesulfonamide groups allows simultaneous targeting of allosteric and orthosteric sites
- Linker versatility : X-ray crystallography data (CCDC 2156784) shows the azetidine nitrogen's 120° bond angles facilitate conjugation to E3 ligase recruiters without steric clash
Comparative studies with pyrrolidine-based sulfonamides reveal azetidine derivatives exhibit 30-50% higher plasma protein binding, attributed to the smaller ring's increased surface polarity. This property may enhance tissue distribution in inflammatory disease models while necessitating dosage adjustments for CNS targets.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-20(2)29(25,26)17-8-4-14(5-9-17)19(22)21-12-18(13-21)28(23,24)16-10-6-15(27-3)7-11-16/h4-11,18H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBWHSODSRSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide , also referred to as N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide , is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 388.44 g/mol. The structure contains an azetidine ring, a sulfonamide group, and various substituents that influence its biological properties.
1. Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that modifications in the azetidine structure can lead to enhanced antibacterial and antifungal activities. For instance, compounds similar to the target compound have demonstrated effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .
Table 1: Summary of Antimicrobial Activity
| Compound | Activity Type | Organism Tested | Result |
|---|---|---|---|
| 2c | Antibacterial | S. aureus | High activity |
| 2d | Antifungal | C. albicans | High activity |
| 3c | Antitubercular | Mycobacterium tuberculosis | Moderate activity |
2. Enzyme Modulation
The compound has been identified as a modulator of M2 pyruvate kinase (PKM2) , an enzyme crucial for glycolytic metabolism. This modulation can impact cellular energy homeostasis and has implications for cancer metabolism . The interaction with PKM2 suggests potential applications in cancer therapy by influencing metabolic pathways that are often dysregulated in tumors.
3. Anti-inflammatory Effects
Azetidine derivatives have also been noted for their anti-inflammatory properties. Studies indicate that certain structural modifications can enhance their ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. The sulfonamide group plays a critical role in these interactions, allowing the compound to exert its effects on target cells.
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar azetidine derivatives:
- A study conducted by researchers demonstrated that specific azetidine derivatives exhibited up to 98% inhibition of Mycobacterium tuberculosis at low concentrations . This highlights the potential of compounds like the one for developing new antimycobacterial agents.
- Another investigation into the anti-inflammatory properties of related compounds showed promising results in reducing inflammation markers in vitro, indicating their therapeutic potential in inflammatory conditions .
Comparison with Similar Compounds
Sulfonyl Group Variations
The 4-methoxyphenylsulfonyl group in the target compound distinguishes it from analogs with alternative sulfonyl substituents:
- (2,4,6-Trimethoxyphenyl)sulfonyl (Mtos, ): Increased steric bulk and electron density may hinder target binding compared to the single methoxy group in the target compound.
- Phenylsulfonyl (e.g., N-(4-Methoxyphenyl)benzenesulfonamide, ): The absence of a methoxy substituent reduces electron donation, possibly diminishing interactions with charged residues in enzymatic pockets.
Sulfonamide Nitrogen Substituents
The N,N-dimethyl group in the target compound contrasts with:
Heterocyclic Core and Linker Modifications
- Azetidine vs. Indole or Oxazole : The azetidine ring in the target compound imparts greater strain and rigidity compared to five-membered heterocycles like indole () or oxazole (). This may limit conformational flexibility but improve binding specificity.
Structural and Functional Comparison Table
| Compound Name | Sulfonyl Group | Sulfonamide Substituents | Core/Linker | Key Implications |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | N,N-Dimethyl | Azetidine-carbonyl | High rigidity, moderate lipophilicity |
| N-(4-Methoxyphenyl)benzenesulfonamide (Ev5) | Phenyl | H | None | Simpler synthesis, lower lipophilicity |
| 4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (Ev4) | 5-Methyloxazolyl | H | Oxazole | Enhanced heterocyclic π-π interactions |
| N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (Ev2) | 4-Methylphenyl | Azide | None | Reactive functionality, limited stability |
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step routes, such as sulfonylation of azetidine intermediates (similar to ) and subsequent coupling with N,N-dimethylbenzenesulfonamide. This contrasts with simpler analogs synthesized via direct sulfonylation ().
- Spectroscopic Properties : The presence of electron-donating groups (e.g., methoxy) and dimethylamine may shift NMR signals distinctively compared to methyl or azide-substituted analogs ().
Q & A
Basic Research Questions
Q. What are the key structural features of 4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, and how do they influence its reactivity and biological interactions?
- Answer : The compound features:
- An azetidine ring (4-membered nitrogen heterocycle) with a 4-methoxyphenylsulfonyl substituent, contributing to steric strain and potential hydrogen-bonding interactions.
- A carbonyl linker connecting the azetidine to a dimethylbenzenesulfonamide group, which is known for enzyme inhibition via sulfonamide-mediated binding.
- The methoxy group on the phenyl ring enhances solubility and modulates electronic effects.
- Methodological Insight : Structural confirmation requires NMR (¹H/¹³C), X-ray crystallography for stereochemistry, and mass spectrometry (MS) for molecular weight validation .
Q. What synthetic strategies are commonly employed to prepare this compound, and what are the critical reaction conditions?
- Answer : Synthesis typically involves:
- Step 1 : Sulfonylation of azetidine using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2 : Coupling the sulfonylated azetidine to dimethylbenzenesulfonamide via a carbonylative reaction (e.g., using EDCI/HOBt as coupling agents).
- Key Conditions : Temperature control (0–25°C), anhydrous solvents (DMF or acetonitrile), and inert atmosphere (N₂) to prevent hydrolysis.
- Validation : Monitor reaction progress via TLC and HPLC; purify via column chromatography .
Q. How do researchers ensure purity and structural fidelity during synthesis?
- Answer :
- Purity : HPLC with UV detection (≥95% purity threshold) and elemental analysis (C, H, N, S).
- Structural Confirmation : ¹H/¹³C NMR for functional group assignment, FT-IR for carbonyl (C=O) and sulfonamide (S=O) stretches, and high-resolution MS .
Advanced Research Questions
Q. How can researchers address low yields in the azetidine-sulfonamide coupling step?
- Answer : Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimized Stoichiometry : Use a 1.2:1 molar ratio of azetidine intermediate to sulfonamide.
- Coupling Agents : Replace EDCI with DCC (dicyclohexylcarbodiimide) to enhance activation.
- Solvent Polarity : Switch from DMF to THF to reduce byproduct formation.
- Kinetic Monitoring : Use in-situ FT-IR to track carbonyl activation .
Q. What experimental approaches are used to investigate the compound’s enzyme inhibition mechanism?
- Answer :
- Enzyme Assays : Fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kᵢ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Use software like AutoDock to predict binding poses with target enzymes (e.g., carbonic anhydrase).
- Comparative Studies : Test against analogs lacking the methoxy group to assess electronic effects .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Answer : Contradictions may stem from assay conditions or impurities. Solutions include:
- Standardized Protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme batches.
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) alongside fluorescence assays.
- Impurity Profiling : LC-MS to rule out degradation products or residual solvents .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Answer :
- Co-Solvents : Use cyclodextrins or DMSO (≤10% v/v) in PBS.
- Prodrug Design : Introduce hydrolyzable esters at the methoxy group.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
- Solubility Measurement : Shake-flask method with UV-vis quantification .
Q. How is the compound’s stability under physiological conditions evaluated?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
